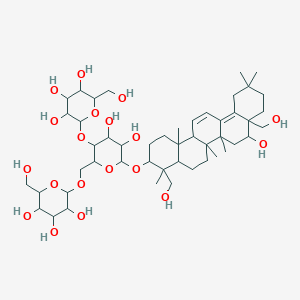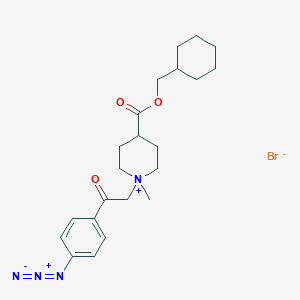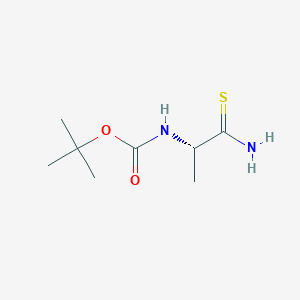
2,3-Dihydro-1,4-benzodioxine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1,4-benzodioxine-5-carbonitrile is a chemical compound with the molecular formula C9H7NO2 . It is a solid substance and has a molecular weight of 161.16 .
Molecular Structure Analysis
The InChI code for 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile is 1S/C9H7NO2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3H,4-5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2,3-Dihydro-1,4-benzodioxine-5-carbonitrile is a solid substance . It should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
A study on the synthesis and anticonvulsant activity of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid demonstrated the potential of derivatives of 2,3-dihydro-1,4-benzodioxine-5-carbonitrile for anticonvulsant applications. These compounds, synthesized through alkaline hydrolysis and subsequent reactions, were evaluated for their anticonvulsant activity, showcasing the relevance of this chemical structure in the development of new therapeutic agents for seizure disorders (Arustamyan et al., 2019).
Anti-cancer Activities
Research exploring the synthesis and reactions of 4,4-benzene-1,4-diylbis(6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) unveiled significant anti-cancer activities. This work highlights the synthetic potential of 2,3-dihydro-1,4-benzodioxine-5-carbonitrile derivatives, which upon reaction with various compounds, produce heterocyclic compounds with elucidated structures and promising anti-cancer properties (Abdel-fattah & Elsayed, 2009).
Inhibitory Activity on Advanced Glycation End Products
The synthesis and evaluation of effects on in vitro pentosidine formation of related compounds to 2,3-dihydro-1,4-benzodioxine-5-carbonitrile showed inhibitory activity on the formation of pentosidine, an advanced glycation end product. This suggests the potential of these compounds in preventing or treating diseases associated with AGEs, such as diabetes and its complications (Okuda et al., 2014).
Bacterial Biofilm Inhibition and Cytotoxicity
A study focusing on the synthesis, bacterial biofilm inhibition, and cytotoxicity of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides revealed that certain synthesized molecules displayed significant inhibitory action against biofilms of bacterial strains such as Escherichia coli and Bacillus subtilis. Additionally, these compounds exhibited mild cytotoxicity, suggesting their potential as antibacterial agents with reduced side effects (Abbasi et al., 2020).
Monoamine Oxidase Inhibition
Derivatives of 2,3-dihydro-1,4-benzodioxine were synthesized and evaluated as inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurological disorders like Parkinson's disease. This research indicates that benzodioxane derivatives are potent MAO-B inhibitors, proposing them as promising leads for the development of selective MAO-B inhibitors for therapeutic applications (Engelbrecht, Petzer, & Petzer, 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNQCWLSQDNACP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383532 |
Source


|
| Record name | 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxine-5-carbonitrile | |
CAS RN |
148703-14-4 |
Source


|
| Record name | 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)










![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)

